molecular formula C16H22O6 B1670781 Di-tert-butyl phthalate CAS No. 2155-71-7

Di-tert-butyl phthalate

Cat. No.: B1670781
CAS No.: 2155-71-7
M. Wt: 310.34 g/mol
InChI Key: QZYRMODBFHTNHF-UHFFFAOYSA-N
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Description

Di-tert-butyl phthalate is an organic compound with the molecular formula C16H22O4. It is a phthalate ester derived from phthalic acid and tert-butyl alcohol. This compound is primarily used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-tert-butyl phthalate is synthesized through the esterification of phthalic anhydride with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to a temperature range of 120°C to 150°C .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure uniform mixing. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Di-tert-butyl phthalate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and tert-butyl alcohol.

    Oxidation: Strong oxidizing agents can oxidize this compound, leading to the formation of phthalic acid derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions where the tert-butyl groups are replaced by other nucleophiles.

Major Products Formed:

    Hydrolysis: Phthalic acid and tert-butyl alcohol.

    Oxidation: Phthalic acid derivatives.

    Substitution: Various substituted phthalate esters depending on the nucleophile used.

Scientific Research Applications

Di-tert-butyl phthalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of di-tert-butyl phthalate involves its interaction with cellular receptors and enzymes. It is known to activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation. By binding to these receptors, this compound can influence gene expression and cellular functions .

Comparison with Similar Compounds

Uniqueness: Di-tert-butyl phthalate is unique due to its tert-butyl groups, which provide distinct steric hindrance and chemical stability compared to other phthalates. This makes it particularly useful in applications where enhanced durability and resistance to degradation are required.

Properties

CAS No.

2155-71-7

Molecular Formula

C16H22O6

Molecular Weight

310.34 g/mol

IUPAC Name

ditert-butyl benzene-1,2-dicarboperoxoate

InChI

InChI=1S/C16H22O6/c1-15(2,3)21-19-13(17)11-9-7-8-10-12(11)14(18)20-22-16(4,5)6/h7-10H,1-6H3

InChI Key

QZYRMODBFHTNHF-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OOC(=O)C1=CC=CC=C1C(=O)OOC(C)(C)C

Appearance

Solid powder

Key on ui other cas no.

2155-71-7

physical_description

Di-(tert-butylperoxy)phthalate, [<= 55% as a paste] is a crystalline solid mixed with water. Water lessens the explosion hazard.
Di-(tert-butylperoxy)phthalate, [technically pure] is a crystalline solid. Particularly heat and contamination sensitive.

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Di-tert-butyl diperoxyphthalate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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